4-Fluoro-3-formyl-N-methylbenzamide
Description
Properties
IUPAC Name |
4-fluoro-3-formyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-11-9(13)6-2-3-8(10)7(4-6)5-12/h2-5H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKQMYFUPHFNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001293939 | |
| Record name | 4-Fluoro-3-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005763-15-4 | |
| Record name | 4-Fluoro-3-formyl-N-methylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005763-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-formyl-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001293939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
-
Substrate Preparation : N-Methyl-4-fluorobenzamide is synthesized via amidation of 4-fluorobenzoic acid with methylamine. This step typically employs coupling agents such as thionyl chloride (SOCl₂) to generate the acid chloride intermediate, followed by reaction with methylamine in dichloromethane.
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Formylation : The substrate is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C. The amide group acts as a meta-directing group, positioning the formyl group at the 3-position relative to the fluorine atom.
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Workup : The reaction is quenched with ice-water, and the product is extracted using ethyl acetate. Purification via column chromatography yields the target compound.
Key Parameters
-
Temperature: 0–5°C during formylation to prevent over-reaction.
Oxidation of 3-Methyl-4-fluoro-N-methylbenzamide
Controlled oxidation of a methyl group to an aldehyde represents a viable route to this compound. This method requires careful optimization to avoid over-oxidation to the carboxylic acid.
Synthetic Pathway
-
Substrate Synthesis : 3-Methyl-4-fluoro-N-methylbenzamide is prepared via Friedel-Crafts alkylation of 4-fluoro-N-methylbenzamide with methyl chloride in the presence of AlCl₃.
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Oxidation : The methyl group is oxidized using a Swern oxidation protocol (oxalyl chloride, DMSO, and triethylamine) at −78°C, followed by gradual warming to room temperature.
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Isolation : The aldehyde is extracted with dichloromethane and purified via recrystallization.
Performance Metrics
-
Temperature: −78°C to 25°C.
Palladium-Catalyzed Carbonylation of 3-Bromo-4-fluoro-N-methylbenzamide
This method leverages transition-metal catalysis to replace a bromine atom with a formyl group, offering high regioselectivity.
Procedure
-
Bromination : 4-Fluoro-N-methylbenzamide undergoes electrophilic bromination at the 3-position using bromine in the presence of AlCl₃.
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Carbonylation : The brominated intermediate is reacted with carbon monoxide (1 atm) and hydrogen (1 atm) in the presence of Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃) in DMF at 100°C.
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Purification : The product is isolated via filtration and solvent evaporation.
Optimization Insights
Directed Ortho Metalation (DoM)-Enabled Formylation
Directed metalation strategies exploit the amide group’s ability to direct lithiation to specific positions on the aromatic ring.
Steps
-
Lithiation : N-Methyl-4-fluorobenzamide is treated with lithium diisopropylamide (LDA) at −78°C in THF, generating a stabilized aryllithium species at the 3-position.
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Formylation : The lithiated intermediate is quenched with DMF, introducing the formyl group.
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Workup : Acidic workup (HCl) followed by extraction with ethyl acetate yields the product.
Efficiency
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Vilsmeier-Haack | High regioselectivity, scalable | Requires POCl₃, sensitive to moisture | 60–75 | >95 |
| Methyl Oxidation | Avoids halogenated reagents | Risk of over-oxidation | 50–65 | 90 |
| Palladium Carbonylation | Excellent atom economy | High-pressure CO required | 70–80 | 98 |
| Directed Metalation | Precision in positioning | Cryogenic conditions | 55–70 | 95 |
Chemical Reactions Analysis
4-Fluoro-3-formyl-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Fluoro-3-formyl-N-methylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-formyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Physical and Spectral Properties
- Melting Points : While data for this compound is unavailable, analogs like 4-Bromo-3-fluoro-N,N-dimethylbenzamide (MW 246.08) and fluorophenyl-thienylidene derivatives (e.g., MP 175–178°C in ) suggest that fluorinated benzamides generally exhibit moderate crystallinity .
- Spectroscopy : Fluorine atoms and formyl groups provide distinct NMR (¹⁹F and ¹H) and IR signatures, aiding in structural confirmation. For example, the formyl C=O stretch typically appears near 1700 cm⁻¹ in IR spectra .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 4-Fluoro-3-formyl-N-methylbenzamide to achieve high yield and purity?
- Methodology :
- Stepwise synthesis : Begin with functionalization of the benzene ring via fluorination and formylation, followed by N-methylation of the amide group. Use coupling agents (e.g., DCC/HOBt) for amide bond formation under inert atmospheres .
- Reaction conditions : Optimize temperature (e.g., -50°C for coupling reactions to minimize side products) and solvent polarity (e.g., DMF for solubility of intermediates) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodology :
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorine-induced splitting patterns, formyl proton at ~9.8 ppm) .
- X-ray crystallography : Resolve crystal packing and confirm bond angles/distances (e.g., orthorhombic space group P222) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) and fragmentation patterns .
Q. What strategies are effective in determining the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Spectrofluorometric assays : Monitor fluorescence intensity changes at different pH (2.7–10.1) to assess protonation effects on the formyl group .
- HPLC stability studies : Track degradation products under accelerated thermal stress (40–80°C) using C18 columns and UV detection .
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Methodology :
- Flash chromatography : Use gradients of ethyl acetate/hexane (10–50%) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then slowly add water to induce crystallization .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data observed in different biological assays for this compound?
- Methodology :
- Orthogonal validation : Compare surface plasmon resonance (SPR) with fluorescence polarization assays to rule out artifacts (e.g., compound aggregation) .
- Control experiments : Test competitive binding with known inhibitors and assess nonspecific interactions using mutated target proteins .
Q. What computational approaches are recommended to predict the reactivity and potential modifications of this compound in medicinal chemistry?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrophilic Fukui indices to identify reactive sites (e.g., formyl group for Schiff base formation) .
- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic efforts .
Q. How should researchers design structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Systematic substitution : Modify the fluorine position (e.g., 2- vs. 4-fluoro), replace the formyl group with bioisosteres (e.g., nitro or cyano), and test in vitro potency .
- Pharmacophore mapping : Use Schrödinger’s Phase to align derivatives and correlate substituents with activity trends .
Q. What methodologies are employed to interpret conflicting spectral data (e.g., NMR vs. X-ray crystallography) for this compound?
- Methodology :
- Dynamic NMR analysis : Assess temperature-dependent -NMR to detect conformational flexibility (e.g., rotamers of the N-methyl group) .
- Disorder modeling : Refine X-ray data with SHELXL to account for partial occupancy of flexible substituents (e.g., formyl group disorder) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
